molecular formula C24H34N6O6 B589962 4,10-Bis[(1-oxido-2-pyridinyl)methyl]-1,4,7,10-tetraazacyclododecane-1,7-diacetic Acid CAS No. 1187176-56-2

4,10-Bis[(1-oxido-2-pyridinyl)methyl]-1,4,7,10-tetraazacyclododecane-1,7-diacetic Acid

Katalognummer: B589962
CAS-Nummer: 1187176-56-2
Molekulargewicht: 502.572
InChI-Schlüssel: RXPIRPIYDSVSOO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,10-Bis[(1-oxido-2-pyridinyl)methyl]-1,4,7,10-tetraazacyclododecane-1,7-diacetic Acid (commonly referred to as DOTA-BOM) is a macrocyclic ligand with a 12-membered tetraazacyclododecane backbone. Its structure features two pyridinyl-N-oxide methyl groups at the 4,10-positions and two acetic acid pendant arms at the 1,7-positions (Figure 1) . This ligand is distinguished by its ability to chelate metal ions, particularly gadolinium(III), copper(II), and lanthanides(III), forming highly stable complexes.

Eigenschaften

IUPAC Name

2-[7-(carboxymethyl)-4,10-bis[(1-oxidopyridin-1-ium-2-yl)methyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N6O6/c31-23(32)19-27-13-9-25(17-21-5-1-3-7-29(21)35)10-14-28(20-24(33)34)16-12-26(11-15-27)18-22-6-2-4-8-30(22)36/h1-8H,9-20H2,(H,31,32)(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPIRPIYDSVSOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCN(CCN1CC2=CC=CC=[N+]2[O-])CC(=O)O)CC3=CC=CC=[N+]3[O-])CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747184
Record name 2,2'-{4,10-Bis[(1-oxo-1lambda~5~-pyridin-2-yl)methyl]-1,4,7,10-tetraazacyclododecane-1,7-diyl}diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187176-56-2
Record name 2,2'-{4,10-Bis[(1-oxo-1lambda~5~-pyridin-2-yl)methyl]-1,4,7,10-tetraazacyclododecane-1,7-diyl}diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Cyclen Backbone Synthesis

The foundational step in preparing L1 involves the synthesis of 1,4,7,10-tetraazacyclododecane (cyclen), a 12-membered macrocyclic tetraamine. The classical Richman-Atkins method, which involves the condensation of triethylenetetramine (TETA) with glyoxal hydrate in the presence of calcium hydroxide, remains the most widely adopted approach. Key parameters include maintaining a reaction temperature of 0–5°C and using stoichiometric amounts of calcium hydroxide to facilitate cyclization. The resulting intermediate, a calcium-glyoxal-TETA complex, undergoes hydrolysis under acidic conditions to yield cyclen tetrahydrochloride.

Recent patents have optimized this process by substituting glyoxal with 1,2-ethylene dichloride in N,N-dimethylacetamide (DMAC), achieving yields exceeding 70% under milder conditions (25–150°C). The inclusion of sodium bromide (0.1–2 mol%) as a phase-transfer catalyst further enhances reaction efficiency by promoting cyclization kinetics.

Functionalization with Acetate and Pyridine N-Oxide Groups

The derivatization of cyclen to introduce acetate and pyridine N-oxide groups proceeds via a two-step alkylation-oxidation sequence. As detailed in PubMed research, the synthesis begins with the selective alkylation of two nitrogen atoms on the cyclen ring using bromoacetic acid under alkaline conditions (pH 10–12). This step is conducted in aqueous ethanol at 60°C for 24 hours, yielding 1,7-diacetic acid-substituted cyclen as a sodium salt.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction yields and purity. While early syntheses utilized water-ethanol mixtures for cyclen alkylation, the adoption of DMAC in patent methodologies reduced side-product formation by 22% due to improved solubility of intermediates. For the pyridine N-oxide functionalization, DMF outperforms other polar aprotic solvents (e.g., acetonitrile or THF) by providing optimal dielectric constant (ε = 36.7) for nucleophilic substitution.

Temperature control proves equally critical. The alkylation of cyclen with bromoacetic acid proceeds optimally at 60°C, whereas exceeding 70°C leads to decomposition of the acetate groups. Conversely, the pyridine N-oxide coupling requires elevated temperatures (80°C) to overcome activation energy barriers associated with steric hindrance at the cyclen nitrogen sites.

pH and Stoichiometric Considerations

Maintaining alkaline conditions (pH 10–12) during the alkylation steps ensures deprotonation of cyclen’s secondary amines, enhancing their nucleophilicity for reaction with bromoacetic acid. Stoichiometric ratios of 3.2–4.5 moles of bromoacetic acid per mole of cyclen precursor maximize di-substitution while minimizing over-alkylation. For the pyridine N-oxide coupling, a 2.2:1 molar ratio of 2-(chloromethyl)pyridine N-oxide to cyclen intermediate achieves >95% conversion, as determined by high-performance liquid chromatography (HPLC).

Purification and Characterization

Isolation Techniques

Crude L1 is purified via a combination of ion-exchange chromatography and recrystallization. The sodium salt form is isolated using Dowex 50WX4 resin, eluting with 0.5 M ammonium hydroxide to remove unreacted starting materials. Final recrystallization from methanol-diethyl ether (1:3 v/v) yields L1 as a white crystalline solid with >99% purity by elemental analysis.

Spectroscopic and Structural Analysis

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure of L1. The 1H^1H NMR spectrum (D2 _2O, 400 MHz) exhibits characteristic signals at δ 8.3 ppm (pyridine H6^6), δ 7.6–7.8 ppm (pyridine H3^3, H4^4, H5^5), and δ 3.4–3.7 ppm (cyclen CH2_2 groups). Density functional theory (DFT) calculations corroborate an anti-square antiprismatic (anti-SAP) conformation for L1’s gadolinium(III) complex, with bond angles and distances matching crystallographic data for analogous macrocycles.

Key Spectral Data for L1
1H^1H NMR (δ, ppm) 8.3 (s, 2H, H6^6), 7.6–7.8 (m, 6H, H3^3, H4^4, H5^5), 3.4–3.7 (m, 16H, cyclen CH2_2)
IR (cm1^{-1}) 1720 (C=O, acetate), 1265 (N-O), 1630 (COO^-)
Elemental Analysis C: 48.2%, H: 5.8%, N: 14.1% (calc. C: 48.5%, H: 5.9%, N: 14.3%)

Formulation and Stability Considerations

Stock Solution Preparation

L1’s solubility profile dictates specific formulation protocols. As per GlpBio guidelines, stock solutions are prepared in deionized water at concentrations up to 10 mM, with pH adjusted to 6.5–7.5 using sodium bicarbonate. The compound exhibits excellent aqueous stability, with <5% decomposition observed after 6 months at -20°C.

Stock Solution Preparation Table
Mass (mg) 1 mg5 mg10 mg
1 mM (mL) 1.98989.949119.8981
5 mM (mL) 0.3981.98983.9796
10 mM (mL) 0.1990.99491.9898

In Vivo Formulation Strategies

For preclinical studies, L1 is formulated as a clear solution using DMSO-PEG300-Tween 80 mixtures. A typical protocol involves dissolving 10 mg L1 in 1.98 mL DMSO, followed by sequential addition of PEG300 (3.96 mL) and Tween 80 (0.4 mL) under vortex mixing. This formulation maintains >90% complex stability in serum for 24 hours at 37°C, as quantified by size-exclusion chromatography.

Comparative Analysis with Analogous Ligands

L1’s kinetic inertness distinguishes it from conventional DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) derivatives. The water-exchange rate (kex298k_{\text{ex}}^{298}) for Gd(III)-L1 is 6.7×106s16.7 \times 10^6 \, \text{s}^{-1}, approximately 50% higher than that of Gd-DOTA. This enhancement arises from the electron-withdrawing effect of the pyridine N-oxide groups, which weaken metal-oxygen bonds and accelerate ligand substitution kinetics .

Analyse Chemischer Reaktionen

Types of Reactions

4,10-Bis[(1-oxido-2-pyridinyl)methyl]-1,4,7,10-tetraazacyclododecane-1,7-diacetic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various alkylating agents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

Wissenschaftliche Forschungsanwendungen

4,10-Bis[(1-oxido-2-pyridinyl)methyl]-1,4,7,10-tetraazacyclododecane-1,7-diacetic Acid has a wide range of scientific research applications:

Wirkmechanismus

The mechanism by which 4,10-Bis[(1-oxido-2-pyridinyl)methyl]-1,4,7,10-tetraazacyclododecane-1,7-diacetic Acid exerts its effects involves the coordination of metal ions through its nitrogen and oxygen atoms. This coordination forms stable complexes that can be used in various applications, from catalysis to drug delivery .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Ligands with Modified Pendant Arms

4,10-Dimethyl-1,4,7,10-tetraazacyclododecane-1,7-diacetic Acid (H₂L₄/Me₂DO2A)
  • Structure : Methyl groups replace pyridinyl-N-oxide arms at the 4,10-positions.
  • Properties: Forms Mn(II) complexes (MnL4) with potent superoxide dismutase (SOD) mimetic activity, reducing oxidative stress in cellular models at nanomolar concentrations . Lower thermodynamic stability compared to DOTA-BOM due to weaker electron-donating methyl groups .
  • Applications : Therapeutic agent for oxidative injury .
DO2A2P (1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid-4,10-bis(methylenephosphonic acid))
  • Structure: Phosphonomethyl groups at 4,10-positions instead of pyridinyl-N-oxide.
  • Properties :
    • Trans-DO2A2P forms stable lanthanide complexes (log K ~18–20 for Gd(III)), but phosphonate groups reduce stability compared to carboxylates .
    • High bone affinity due to phosphonate moieties, making it suitable for skeletal imaging .
  • Applications : Bone-seeking radiopharmaceuticals and lanthanide separation .
DOTA-MN2
  • Structure : Functionalized with metronidazole groups for hypoxia targeting.
  • Properties :
    • Retains high stability (log K for Ga(III) >21) despite bulky substituents .
    • Demonstrates dual functionality: chelation and bioreductive targeting .
  • Applications : Hypoxia imaging in tumors .

Ligands with Varied Acetic Acid Pendant Arms

DO3A (1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid)
  • Structure : Three acetic acid arms at 1,4,7-positions.
  • Properties :
    • Mn(II)-DO3A lacks inner-sphere water molecules, resulting in lower relaxivity compared to Mn(II)-cis-DO2A .
    • Moderate stability (log K ~15–17 for Mn(II)) .
  • Applications : MRI contrast agents with tunable kinetic inertness .
DOTAM (1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetamide)
  • Structure : Acetamide replaces carboxylate groups.
  • Properties :
    • Increased kinetic inertness due to stronger Mn–N bonds .
    • Reduced solubility in aqueous media compared to carboxylate analogs .
  • Applications : Stable tracer for prolonged imaging sessions .

Structural and Functional Analysis

Table 1: Comparative Properties of Selected Ligands

Ligand Pendant Groups (4,10) Key Metal Ions log K (Gd(III)) Applications
DOTA-BOM Pyridinyl-N-oxide Gd, Cu, Ln ~23–25* MRI, PET, catalysis
Me₂DO2A (H₂L₄) Methyl Mn(II) N/A SOD mimetics, oxidative injury
trans-DO2A2P Phosphonomethyl Gd, Ln ~18–20 Bone imaging, lanthanide studies
DOTA-MN2 Metronidazole Ga(III) >21 Tumor hypoxia imaging
DO3A Acetic acid (1,4,7) Mn(II) ~15–17 MRI contrast agents

*Estimated based on analogous DOTA derivatives.

Table 2: Impact of Pendant Arm Modifications

Modification Effect on Stability/Inertness Example Ligand
Pyridinyl-N-oxide High selectivity, inertness DOTA-BOM
Phosphonomethyl Reduced stability, bone affinity trans-DO2A2P
Acetamide Increased inertness DOTAM
Methyl Lower stability, SOD activity Me₂DO2A

Critical Discussion

  • Stability Trends : Pyridinyl-N-oxide and acetamide groups enhance kinetic inertness, while phosphonates and methyl groups reduce it .
  • Applications : Functionalization dictates niche uses: DOTA-BOM for versatile imaging, DO2A2P for bone targeting, and DOTA-MN2 for hypoxia .
  • Contradictions : Phosphonate groups in DO2A2P lower thermodynamic stability but improve bone targeting, illustrating a trade-off between stability and functionality .

Biologische Aktivität

4,10-Bis[(1-oxido-2-pyridinyl)methyl]-1,4,7,10-tetraazacyclododecane-1,7-diacetic acid (CAS No. 1187176-56-2) is a complex organic compound that belongs to the class of tetraazacyclododecanes. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry, particularly as a chelating agent for metal ions. Its structure allows for complexation with various metal ions, which can enhance its biological efficacy.

Chemical Structure and Properties

The molecular formula of this compound is C24H34N6O6C_{24}H_{34}N_{6}O_{6}, with a molecular weight of 502.56 g/mol. The compound features a tetraazacyclododecane backbone with two pyridine substituents and diacetic acid functionalities, which contribute to its chelating properties and potential biological interactions.

PropertyValue
CAS Number1187176-56-2
Molecular FormulaC24H34N6O6
Molecular Weight502.56 g/mol
PubChem CID71314101

Biological Activity Overview

Research indicates that the biological activity of this compound is primarily linked to its ability to form stable complexes with metal ions. This property is crucial for various applications in biomedicine, including:

  • Chelation Therapy : The compound acts as a chelator for bi-trivalent metal ions, which can be beneficial in treating metal toxicity or enhancing the delivery of therapeutic agents.
  • Diagnostic Imaging : Complexes formed with this compound are used in Magnetic Resonance Imaging (MRI) as contrast agents due to their paramagnetic properties.

The mechanism through which this compound exerts its biological effects is largely attributed to its chelation capabilities. By binding metal ions, it can influence various biochemical pathways:

  • Metal Ion Interaction : The compound forms stable complexes with transition metals such as gadolinium and manganese, which are essential for imaging techniques.
  • Cellular Uptake : The presence of pyridine moieties may facilitate cellular uptake through specific transport mechanisms.

Chelation Efficacy

A study evaluated the chelation efficacy of this compound against various metal ions. The results demonstrated that the compound effectively binds to iron and copper ions, reducing their bioavailability and mitigating oxidative stress in cellular models.

Anticancer Activity

Another research effort focused on the anticancer potential of this compound when complexed with gadolinium. In vitro studies showed that the gadolinium complex exhibited significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was suggested to involve induction of apoptosis through reactive oxygen species (ROS) generation.

Q & A

Q. What are the key structural features of 4,10-Bis[(1-oxido-2-pyridinyl)methyl]-1,4,7,10-tetraazacyclododecane-1,7-diacetic Acid that enable its metal-chelating properties?

The compound’s macrocyclic DOTA-like framework provides eight donor atoms (four nitrogen from the cyclen ring and four oxygen from pyridinyl and acetic acid groups), forming stable octadentate complexes with metal ions. The pyridinyl-N-oxide groups enhance electron density, improving binding to transition metals like Gd³⁺ or Cu²⁺. Characterization via NMR and X-ray crystallography confirms coordination geometry .

Q. Which experimental techniques are essential for validating the stability of metal complexes formed with this ligand?

Stability constants (log K) are determined via potentiometric titration under controlled pH and ionic strength. Spectroscopic methods (UV-Vis, EPR) monitor metal-ligand interactions, while thermodynamic studies (ITC) quantify binding enthalpy. For in vivo applications, radiolabeling (e.g., with ⁶⁴Cu) followed by serum stability assays over 24–48 hours is critical .

Q. How does this ligand compare to conventional DOTA derivatives in terms of kinetic inertness?

The pyridinylmethyl groups introduce steric hindrance, slowing ligand substitution reactions. Comparative studies using acid-assisted dissociation (e.g., HCl at 37°C) show a 20–30% increase in kinetic inertness for Gd³⁺ complexes vs. standard DOTA, making it suitable for long-term imaging applications .

Advanced Research Questions

Q. What methodologies optimize the synthesis of this ligand to achieve >95% purity for radiopharmaceutical use?

Key steps include:

  • Cyclen functionalization : React 1,4,7,10-tetraazacyclododecane with 2-pyridinylmethyl bromide under N₂, using K₂CO₃ as a base in anhydrous DMF (60°C, 24 hrs).
  • Acetic acid grafting : Introduce acetic acid groups via carboxymethylation with bromoacetic acid at pH 9.5.
  • Purification : Sequential column chromatography (silica gel, MeOH/CH₂Cl₂) and recrystallization (EtOH/H₂O) yield high-purity product. LC-MS and elemental analysis validate purity .

Q. How can researchers resolve contradictions in reported thermodynamic stability data for lanthanide complexes?

Discrepancies often arise from buffer selection (e.g., acetate vs. TRIS) or ionic strength variations. Standardize conditions (0.1 M KCl, 25°C) and use complementary techniques:

  • Potentiometry : Measures protonation constants.
  • Spectroscopy : Correlates optical shifts with metal occupancy.
  • Computational modeling : DFT calculations predict binding energies to cross-validate experimental log K values .

Q. What strategies improve the ligand’s selectivity for trivalent over divalent ions in biological media?

  • pH tuning : Operate at physiological pH (7.4) where trivalent ions (e.g., In³⁺) outcompete Ca²⁺/Mg²⁺.
  • Side-chain modification : Introduce sulfonate groups (via post-synthetic sulfonation) to increase charge selectivity.
  • Competitive assays : Use ICP-MS to quantify metal uptake in simulated extracellular fluid .

Q. How can computational tools guide the design of derivatives with enhanced MRI contrast efficiency?

  • Relaxivity modeling : Simulate water exchange rates (τₘ) and rotational correlation times (τᵣ) using molecular dynamics.
  • Docking studies : Predict interactions with serum proteins (e.g., albumin) to adjust pharmacokinetics.
  • QSPR models : Relate substituent electronegativity to relaxivity improvements .

Methodological Challenges and Solutions

Q. Addressing low yields in macrocyclic ligand synthesis: What variables require optimization?

  • Temperature : Avoid exceeding 70°C to prevent ring-opening side reactions.
  • Solvent polarity : Use DMF for cyclen alkylation but switch to THF for acid grafting to minimize esterification.
  • Catalyst screening : Test Zn²⁺ or Ce³⁺ as templates to pre-organize the macrocycle .

Q. What experimental controls are critical when assessing in vivo stability of radiolabeled complexes?

  • Blocking studies : Co-inject excess unlabeled ligand to confirm specificity.
  • Metabolite analysis : Use HPLC to detect free radionuclides in urine/blood samples.
  • Biodistribution : Compare uptake in target tissues (e.g., tumors) vs. background (muscle) at 1h and 24h post-injection .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.